4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a benzoxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene moiety. The compound features a 4-bromo-substituted benzamide group attached to the oxazepine scaffold at the 7-position, with an ethyl substituent at the 4-position of the oxazepine ring.
Properties
IUPAC Name |
4-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-21-9-10-24-16-8-7-14(11-15(16)18(21)23)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFCIIZHYXCIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Alkyl Groups : The ethyl group at the oxazepine’s 4-position is conserved across analogs, but dimethyl substitutions (e.g., ) may alter ring conformation and steric hindrance.
- Benzamide Modifications : Fluorine’s electronegativity (2-fluoro, ) could influence hydrogen bonding, while the methyl group (3-methyl, ) enhances lipophilicity.
Biological Activity
4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a bromo substituent and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrN₃O₂, with a molecular weight of approximately 425.3 g/mol. Its structure features a tetrahydrobenzo[f][1,4]oxazepine core, which is significant for its pharmacological activity. The presence of both a bromine atom and an ethyl group enhances its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂ |
| Molecular Weight | 425.3 g/mol |
| Core Structure | Tetrahydrobenzo[f][1,4]oxazepine |
| Functional Groups | Bromo, Ethyl, Sulfonamide |
The mechanism of action for this compound likely involves interactions with specific molecular targets within biological systems. These targets may include enzymes or receptors involved in various disease processes. The unique structure allows for high-affinity binding to these targets, potentially modulating their activity and exerting therapeutic effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity:
Recent studies have shown that related compounds can act as potent antiproliferative agents. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 1.73 μM against FaDu cells (HTB-43), indicating strong antiproliferative properties . The compound's ability to induce apoptosis and inhibit cell migration further supports its potential as an anticancer agent.
Anti-inflammatory Activity:
The compound has shown selective inhibition of COX-2 over COX-1 in anti-inflammatory assays. This selectivity is crucial as it suggests the potential for reduced side effects compared to non-selective NSAIDs .
Antimicrobial Activity:
While the antimicrobial efficacy of benzoxazepine derivatives has been noted, specific studies on this compound indicate limited activity against certain bacterial pathogens. However, it still holds promise for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxazepine derivatives:
- Antiproliferative Effects:
- Inflammation Studies:
-
Chemical Reactivity:
- The synthesis of this compound typically involves multi-step organic reactions that require specific conditions to optimize yield and purity. Understanding these reactions is essential for developing more effective derivatives.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns, particularly the bromophenyl and oxazepine moieties. -NMR can resolve stereochemistry in the tetrahydrobenzooxazepine ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects trace impurities.
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection identifies and quantifies byproducts (e.g., dehalogenated derivatives) .
How can computational chemistry guide the rational design of derivatives targeting specific enzymatic interactions?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. This aids in modifying the bromophenyl group for enhanced target engagement .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes like bacterial phosphopantetheinyl transferases (PPTases) to assess binding stability and identify key residues for mutagenesis studies .
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible synthetic routes for derivatives .
What strategies resolve contradictions in biochemical activity data between in vitro and in silico studies?
Q. Advanced Research Focus
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentrations in kinase inhibition assays) to minimize variability .
- Free Energy Perturbation (FEP) : Refine computational binding affinity predictions by incorporating solvation effects and entropy changes observed experimentally .
- Validation via Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to reconcile discrepancies between predicted and measured values .
How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–10, UV light, oxidative agents) and monitor degradation products via LC-MS .
- Kinetic Solubility Assays : Use shake-flask methods with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal absorption .
- Plasma Stability Tests : Incubate with human plasma and quantify parent compound depletion over time using UPLC-QTOF .
What advanced spectrofluorometric methods can elucidate its photophysical properties for sensor applications?
Q. Advanced Research Focus
- Time-Resolved Fluorescence : Measure lifetime decay to assess environmental sensitivity (e.g., polarity changes in lipid bilayers) .
- Quantum Yield Determination : Compare emission intensity against standard fluorophores (e.g., quinine sulfate) under controlled excitation .
- Stokes Shift Analysis : Correlate spectral shifts with solvent polarity to optimize sensor design for specific analytes .
How do solid-state properties (e.g., crystallinity, polymorphism) impact formulation strategies?
Q. Advanced Research Focus
- Powder X-Ray Diffraction (PXRD) : Identify polymorphic forms and assess batch-to-batch consistency .
- DSC/TGA : Determine melting points and thermal degradation profiles to select compatible excipients .
- Nanoformulation Screening : Use microfluidics to generate lipid nanoparticles or co-crystals for enhanced bioavailability .
What statistical approaches validate reproducibility in high-throughput screening assays?
Q. Advanced Research Focus
- Z’-Factor Analysis : Calculate assay robustness () using positive/negative controls to ensure reliable hit identification .
- Plate Normalization : Apply B-score correction to minimize spatial biases in 384-well plates .
- Machine Learning : Train classifiers (e.g., random forests) to distinguish true activity from artifacts in large datasets .
How can researchers integrate AI-driven process simulation tools like COMSOL for reaction scale-up?
Q. Advanced Research Focus
- Multiphysics Modeling : Simulate heat/mass transfer in batch reactors to avoid hotspots during scale-up .
- Optimization Algorithms : Combine COMSOL with genetic algorithms to maximize space-time yield while minimizing impurity formation .
- Digital Twins : Develop real-time models calibrated with PAT (Process Analytical Technology) data for adaptive control .
What ethical and methodological standards apply when publishing contradictory findings in high-impact journals?
Q. Advanced Research Focus
- Transparency : Disclose raw data, experimental protocols, and computational workflows in supplementary materials .
- Conflict of Interest (COI) Management : Clearly state funding sources and potential biases in the "Acknowledgments" section .
- Peer Review Collaboration : Engage open peer review platforms to resolve disputes over data interpretation pre-publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
